4-[4-(Diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC9767161
Molecular Formula: C29H26N4S
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H26N4S |
|---|---|
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | 4-(4-benzhydrylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C29H26N4S/c1-4-10-22(11-5-1)25-20-34-29-26(25)28(30-21-31-29)33-18-16-32(17-19-33)27(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,20-21,27H,16-19H2 |
| Standard InChI Key | OIPUHMUBGSZVNI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
| Canonical SMILES | C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(4-benzhydrylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine, reflects its three-dimensional architecture. The thieno[2,3-d]pyrimidine core (a fused thiophene and pyrimidine ring) is substituted at position 4 with a piperazine group bearing a diphenylmethyl (benzhydryl) moiety and at position 5 with a phenyl group. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.6 g/mol |
| SMILES | C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
| InChIKey | OIPUHMUBGSZVNI-UHFFFAOYSA-N |
The benzhydryl group enhances lipophilicity, potentially improving membrane permeability, while the piperazine moiety offers flexibility for receptor interactions .
Spectroscopic and Computational Insights
Though experimental spectral data (e.g., NMR, IR) for this compound are unavailable, computational models predict distinct absorption bands for the thiophene (250–300 nm) and pyrimidine (270–320 nm) rings. Density functional theory (DFT) simulations suggest that the benzhydryl group induces steric effects, stabilizing the compound’s conformation.
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-[4-(diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves multi-step strategies typical of thienopyrimidine derivatives :
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Core Formation: The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with nitriles or urea derivatives under acidic conditions.
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Substitution at Position 4: A nucleophilic substitution reaction introduces the piperazine group. For example, 4-chlorothieno[2,3-d]pyrimidine reacts with 1-(diphenylmethyl)piperazine in the presence of a base like triethylamine.
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Phenyl Group Introduction: A Suzuki-Miyaura coupling or direct arylation installs the phenyl group at position 5, often using palladium catalysts .
Optimization Challenges
Key challenges include minimizing byproducts from the benzhydryl group’s steric bulk and ensuring regioselectivity during arylations. Solvent systems like DMF or toluene at elevated temperatures (80–120°C) are commonly employed.
Research Gaps and Future Directions
Unanswered Questions
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Specific Target Engagement: Whether this compound interacts with adenosine receptors, kinases, or histamine receptors remains untested.
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Pharmacokinetics: Absorption, distribution, and metabolism profiles are unknown.
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Toxicity: Preliminary in vitro cytotoxicity assays are needed to establish safety thresholds.
Proposed Studies
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Molecular Docking: Screen against EGFR, VGFR2, and adenosine receptors using AutoDock Vina or Schrödinger Suite.
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In Vitro Assays: Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) and receptor binding affinity.
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SAR Optimization: Modify the benzhydryl or piperazine groups to enhance selectivity.
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